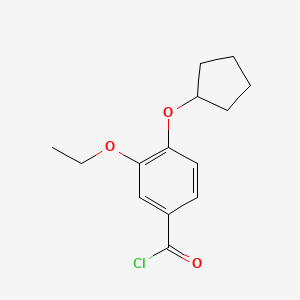
1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine
Übersicht
Beschreibung
“1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine” is a chemical compound with the molecular formula C11H14BrNO2S . It is also known by other synonyms such as “1-(3-BROMO-5-METHYLPHENYLSULFONYL)PYRROLIDINE” and "1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine" .
Molecular Structure Analysis
The molecular structure of “1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine” can be represented by the InChI code:InChI=1S/C11H14BrNO2S/c1-9-6-10(12)8-11(7-9)16(14,15)13-4-2-3-5-13/h6-8H,2-5H2,1H3 . The Canonical SMILES representation is CC1=CC(=CC(=C1)Br)S(=O)(=O)N2CCCC2 . Physical And Chemical Properties Analysis
The molecular weight of “1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine” is 304.21 g/mol . It has a topological polar surface area of 45.8 Ų . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass is 302.99286 g/mol .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis : This chemical is used in the synthesis of 2,5-disubstituted pyrroles and pyrrolidines via intramolecular cyclization of amino keto sulfones. This methodology is significant for generating aromatic and saturated heterocyclic compounds (Benetti et al., 2002).
Neurotransmitter Research : It has been explored for its potential effects on neurotransmitter systems, particularly in the context of 5-HT6 receptor interactions and their influence on acetylcholine release in the cortex (Riemer et al., 2003).
Organic Chemistry and Material Science : The compound is involved in various organic synthesis processes, such as in the formation of sulfone-substituted indolizines, which are useful scaffolds for alkaloid synthesis (Michael et al., 2004). It also plays a role in the synthesis of metal complexes, providing insights into their structure and properties (Sousa et al., 2001).
Antitumor Research : This chemical is relevant in antitumor studies, particularly in the investigation of stereoisomers and their effects on cancer-related pathways (Zhou et al., 2015).
Antioxidant and Anticholinergic Activities : Studies have been conducted on its derivatives for antioxidant and anticholinergic activities, highlighting its potential in biological applications (Rezai et al., 2018).
Drug Discovery : The compound has been used in the discovery of new selective, orally active RORγt inverse agonists, demonstrating its utility in drug development (Duan et al., 2019).
Material Science : Its derivatives have been used in the synthesis of novel soluble fluorinated polyamides, showing applications in materials science and engineering (Liu et al., 2013).
Antimicrobial Activity : Cyclization of certain acids to 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones shows promising antimicrobial activity, indicating its significance in medical research (Zareef et al., 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
Sulfonyl compounds are often used in medicinal chemistry due to their ability to form hydrogen bonds with biological targets, enhancing the selectivity and potency of drug molecules .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of “1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine”. The bromine atom could potentially undergo nucleophilic substitution reactions, and the sulfonyl group could form hydrogen bonds with target molecules .
Eigenschaften
IUPAC Name |
1-(3-bromo-5-methylphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-9-6-10(12)8-11(7-9)16(14,15)13-4-2-3-5-13/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPCLECTVGVBLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)S(=O)(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674361 | |
| Record name | 1-(3-Bromo-5-methylbenzene-1-sulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020252-96-3 | |
| Record name | 1-[(3-Bromo-5-methylphenyl)sulfonyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-5-methylbenzene-1-sulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




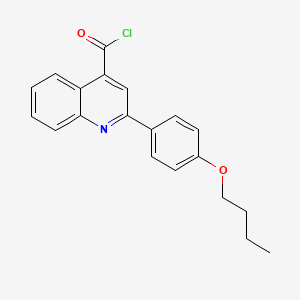
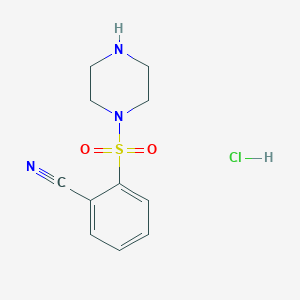

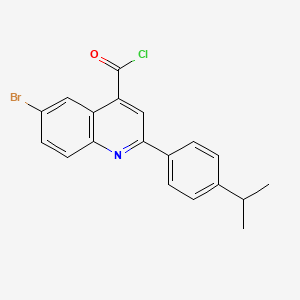
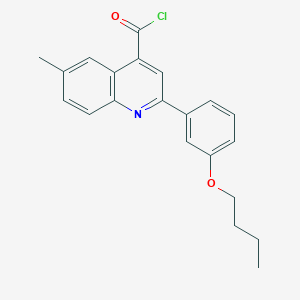


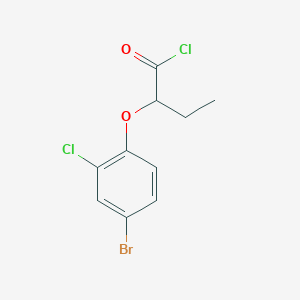


![2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1372410.png)

